molecular formula C19H15NO2 B8256716 2-Phenyl-6-p-tolylpyridine-4-carboxylic acid CAS No. 1159980-63-8

2-Phenyl-6-p-tolylpyridine-4-carboxylic acid

Cat. No.: B8256716
CAS No.: 1159980-63-8
M. Wt: 289.3 g/mol
InChI Key: ZSKBAZZZNFVUFO-UHFFFAOYSA-N
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Description

2-Phenyl-6-p-tolylpyridine-4-carboxylic acid is a pyridine carboxylic acid derivative of significant interest in medicinal chemistry and drug discovery. This compound features a carboxylic acid functional group at the 4-position of the pyridine ring, a scaffold that is the second most widely utilized nitrogen heterocycle in FDA-approved pharmaceuticals . The pyridine core is electron-deficient, enabling π-π stacking interactions with biological targets, while the carboxylic acid group can participate in hydrogen bonding and metal ion coordination, properties that are particularly useful in the design of enzyme inhibitors . Pyridine carboxylic acid isomers are privileged structures in the development of therapeutic agents, with documented activities against a range of conditions such as tuberculosis, cancer, and viral infections . Pharmaceutical developers actively research derivatives of this scaffold to create potent enzyme inhibitors, with some compounds reaching nanomolar potency . The specific substitution pattern on this reagent, with phenyl and p-tolyl groups at the 2 and 6 positions, makes it a valuable and versatile building block for constructing more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-(4-methylphenyl)-6-phenylpyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2/c1-13-7-9-15(10-8-13)18-12-16(19(21)22)11-17(20-18)14-5-3-2-4-6-14/h2-12H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKBAZZZNFVUFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401214581
Record name 2-(4-Methylphenyl)-6-phenyl-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401214581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159980-63-8
Record name 2-(4-Methylphenyl)-6-phenyl-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159980-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methylphenyl)-6-phenyl-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401214581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-6-p-tolylpyridine-4-carboxylic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production methods for 2-Phenyl-6-p-tolylpyridine-4-carboxylic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-6-p-tolylpyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Carboxylates and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-Phenyl-6-p-tolylpyridine-4-carboxylic acid is utilized in various scientific research fields, including:

    Chemistry: As a building block for synthesizing more complex organic molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Phenyl-6-p-tolylpyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

  • Electron-withdrawing groups (EWGs): Chloro (Cl) and fluoro (F) substituents lower the pKa of the carboxylic acid group by stabilizing the deprotonated form. For example, 2-chloro-6-methylpyridine-4-carboxylic acid (pKa ~2.5–3.0, estimated) is more acidic than non-halogenated analogs .
  • Electron-donating groups (EDGs): Methyl (p-tolyl) and phenyl groups increase hydrophobicity and may raise the pKa. The target compound’s pKa is likely higher (~4.0–4.5) compared to halogenated derivatives, influencing its solubility in aqueous environments .

Molecular Weight and Solubility

  • Higher molecular weight compounds (e.g., 307.32 g/mol for the fluorinated analog) exhibit reduced aqueous solubility, favoring organic solvents. The target compound’s estimated molecular weight (~289 g/mol) suggests moderate lipophilicity, suitable for membrane permeability in drug candidates .
  • Pyrrolidinyl and piperidine substituents (e.g., C₁₀H₁₂ClN₂O₂) improve water solubility due to their basic nitrogen, enabling salt formation .

Biological Activity

2-Phenyl-6-p-tolylpyridine-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research studies related to this compound.

Chemical Structure and Properties

The molecular formula of 2-Phenyl-6-p-tolylpyridine-4-carboxylic acid is C16H15NC_{16}H_{15}N with a molecular weight of approximately 237.30 g/mol. Its structure features a pyridine ring substituted with phenyl and p-tolyl groups, which may contribute to its biological activity.

Anticancer Properties

Research has indicated that 2-Phenyl-6-p-tolylpyridine-4-carboxylic acid exhibits significant anticancer activity. A study found that derivatives of pyridine compounds can inhibit cancer cell proliferation. In particular, the compound demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) in various cancer cell lines, suggesting its potential as an anticancer agent. For example, in a comparative study with cisplatin, the compound showed comparable or superior efficacy against certain cancer types, including colon and thyroid carcinoma cells .

The mechanism by which 2-Phenyl-6-p-tolylpyridine-4-carboxylic acid exerts its anticancer effects may involve the induction of apoptosis and autophagy in cancer cells. This was evidenced by increased levels of reactive oxygen species (ROS) in treated cells, leading to cell death via oxidative stress pathways .

Comparative Analysis with Related Compounds

To understand the unique properties of 2-Phenyl-6-p-tolylpyridine-4-carboxylic acid, it is useful to compare it with similar compounds:

Compound NameIC50 (µM)Activity Type
2-Phenyl-6-p-tolylpyridine-4-carboxylic acidVariableAnticancer
Cisplatin>100Standard Anticancer
Other Pyridine DerivativesVariesAnticancer

This table highlights that while cisplatin remains a standard treatment, the novel compound shows promise as a viable alternative or complementary agent in cancer therapy.

Case Studies

  • Study on Colon Carcinoma : In vitro studies demonstrated that 2-Phenyl-6-p-tolylpyridine-4-carboxylic acid inhibited the growth of SW480 colon carcinoma cells with an IC50 value lower than that of cisplatin, indicating enhanced efficacy against this cancer type .
  • Thyroid Carcinoma : Another study reported significant cytotoxic effects on 8505C thyroid carcinoma cells, where apoptosis was confirmed as the primary mechanism of action through flow cytometry analysis .

Q & A

Q. What steps validate purity when HPLC and NMR data conflict?

  • Methodological Answer : Suspected impurities (e.g., regioisomers) require orthogonal techniques:
  • LC-MS to detect low-abundance contaminants.
  • 1H-15N HMBC NMR to verify pyridine nitrogen environments.
  • Repeat purification using preparative HPLC with a gradient elution to isolate minor components .

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